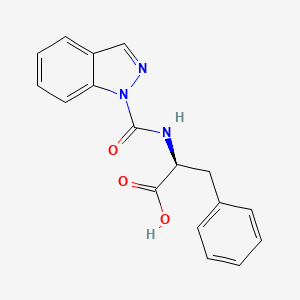

N-(1H-Indazole-1-carbonyl)-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

664985-94-8 |

|---|---|

Molecular Formula |

C17H15N3O3 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(2S)-2-(indazole-1-carbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H15N3O3/c21-16(22)14(10-12-6-2-1-3-7-12)19-17(23)20-15-9-5-4-8-13(15)11-18-20/h1-9,11,14H,10H2,(H,19,23)(H,21,22)/t14-/m0/s1 |

InChI Key |

FYJBFVIFFKVXBG-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=CC=CC=C3C=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N 1h Indazole 1 Carbonyl L Phenylalanine

Diverse Synthetic Routes and Reaction Pathways for N-(1H-Indazole-1-carbonyl)-L-phenylalanine

The construction of this compound is typically achieved through the formation of an amide bond between the N-1 position of the indazole ring and the amino group of L-phenylalanine, mediated by a carbonyl linker. The primary synthetic challenge lies in the regioselective formation of the N-1 acylated indazole, as direct acylation can sometimes yield the N-2 isomer.

A common pathway involves a two-step process:

Synthesis of an activated 1H-indazole-1-carbonyl precursor: 1H-indazole is reacted with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form a reactive intermediate, such as 1H-indazole-1-carbonyl chloride or an imidazolide derivative. This step is critical for activating the N-1 position for subsequent nucleophilic attack.

Amide bond formation: The activated indazole intermediate is then reacted with L-phenylalanine (or its ester, followed by hydrolysis) in the presence of a base. The amino group of L-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the activated indazole to form the desired amide linkage.

Alternative routes may involve synthesizing 1H-indazole-3-carboxylic acid, activating the carboxyl group using standard peptide coupling reagents (e.g., HATU, PyBOP), and then coupling it with an appropriate aryl amine derivative, although this builds a different constitutional isomer than the one specified. The synthesis of the indazole ring itself can be accomplished through numerous methods, including intramolecular cyclization of o-haloaryl N-sulfonylhydrazones or oxidative C-H amination of arylhydrazones. nih.govnih.gov

The synthesis of this compound and its analogs can be designed using either a linear or a convergent strategy.

Maintaining the stereochemical integrity of the L-phenylalanine moiety is paramount. The most direct and common method to achieve this is to use commercially available, enantiomerically pure L-phenylalanine as the starting material. During the coupling reaction, conditions must be carefully controlled to prevent racemization of the chiral center. Typically, this involves using mild bases and coupling reagents at controlled temperatures.

For the synthesis of non-natural phenylalanine analogs or for situations where the starting material is not enantiopure, enantioselective methods are employed. One established technique is the asymmetric hydrogenation of acetamidoacrylate precursors using chiral catalysts, such as those based on rhodium with chiral phosphine ligands. This method can produce L-phenylalanine derivatives with high enantiomeric excess. nih.gov Another advanced strategy for stereocontrol involves the use of N-phthaloyl protecting groups, which can be manipulated to introduce specific stereochemistry that is later recalled during synthesis. anu.edu.au

Exploration of Novel Reaction Conditions and Catalytic Systems in Indazole Synthesis

Key catalytic systems include:

Copper-Catalyzed Reactions: Copper catalysts, such as CuI and Cu(OAc)₂, are widely used for N-N and C-N bond formation. caribjscitech.comorganic-chemistry.org One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide using a CuI/TMEDA system provide an efficient route to 2H-indazoles. caribjscitech.com Copper catalysis is also effective in the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for intramolecular C-N bond formation. For example, Pd-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines yields 2-aryl-2H-indazoles. organic-chemistry.org Another approach is the oxidative benzannulation of pyrazoles with internal alkynes mediated by Pd(OAc)₂. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts enable C-H activation and annulation reactions to form the indazole ring. For example, Rh(III)-catalyzed reactions between azobenzenes and aldehydes or diazo esters can produce substituted 2H-indazoles. nih.govcaribjscitech.com

Metal-Free Reactions: To avoid transition metals, metal-free pathways have been developed. These include iodine-mediated intramolecular oxidative annulation of o-alkylazoarenes and [3+2] cycloaddition reactions between arynes and diazo compounds. caribjscitech.comorganic-chemistry.org

The table below summarizes various modern catalytic systems for the synthesis of the indazole scaffold.

| Catalyst/Reagent | Reaction Type | Starting Materials | Key Features |

| CuI / TMEDA | One-pot, three-component condensation | 2-bromobenzaldehydes, primary amines, NaN₃ | High efficiency, broad substrate scope. caribjscitech.com |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Oxidative benzannulation | Pyrazoles, internal alkynes | Constructs indazoles with various substituents. nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H alkylation / decarboxylative cyclization | Azoxy compounds, diazoesters | Forms 3-acyl-2H-indazoles with broad functional group tolerance. nih.gov |

| Iodine (I₂) / KI | Direct aryl C-H amination | Diaryl ketone hydrazones | Metal-free process for 1H-indazoles. nih.gov |

| Silver(I) (AgNTf₂) / Cu(OAc)₂ | Intramolecular oxidative C-H amination | Arylhydrazones | Efficient for synthesizing diverse 3-substituted 1H-indazoles. nih.gov |

Synthesis of Structurally Modified Analogs of this compound

The synthesis of structurally modified analogs is essential for exploring structure-activity relationships (SAR). Modifications can be introduced on the indazole core, the carbonyl linker, or the phenylalanine side chain.

The indazole ring can be substituted at various positions (C3, C4, C5, C6, C7) to modulate the molecule's properties. The choice of synthetic route to the indazole often dictates which positions are easily functionalized. For instance, using substituted aryl hydrazines or substituted o-haloaryl ketones allows for the introduction of groups onto the benzene (B151609) portion of the indazole ring. nih.gov

Regioselectivity is a key consideration, particularly for N-alkylation or N-acylation, as both N-1 and N-2 isomers can form. The electronic and steric properties of substituents on the indazole ring can significantly influence the N-1/N-2 ratio. beilstein-journals.org For example, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for selective N-1 alkylation of many C-3 substituted indazoles. beilstein-journals.orgd-nb.info Conversely, substituents at the C-7 position, such as NO₂ or CO₂Me, can confer excellent N-2 regioselectivity. beilstein-journals.org

The table below provides examples of substituted indazoles that could serve as precursors for analogs.

| Indazole Precursor | Potential Modification Site(s) | Synthetic Approach |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C3, N1 | Silver-mediated C-H amination of a corresponding arylhydrazone. nih.gov |

| 1-Aryl-5-nitro-1H-indazoles | C5, N1 | Nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones. nih.gov |

| N-phenyl-1H-indazoles | N1 | Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. beilstein-journals.org |

| 3-Amino-1H-indazole | C3 | Available for further functionalization, e.g., acylation. nih.gov |

The carbonyl linker and the phenylalanine side chain are also key targets for modification.

Carbonyl Linker Variations: The carbonyl group can be replaced with other functionalities to alter the geometry and electronic properties of the linker. For example, a sulfonyl group could replace the carbonyl, creating a sulfonamide linkage. Another possibility is to insert a methylene group between the indazole and the carbonyl (e.g., N-(1H-indazole-1-ylacetyl)-L-phenylalanine).

Phenylalanine Side Chain Variations: The phenylalanine moiety can be modified in several ways. The phenyl ring can be substituted with various groups (e.g., halogens, alkyl, methoxy) or replaced with other aromatic or heteroaromatic rings. nih.govnih.govnih.gov Furthermore, L-phenylalanine can be substituted with other natural or unnatural amino acids to probe the importance of the benzyl (B1604629) side chain for biological activity. For example, 1H-benzo[f]indazole-4,9-dione has been conjugated with various amino acids, including glycine, L-alanine, and L-glutamic acid, demonstrating the feasibility of varying the amino acid component. nih.gov

The synthesis of these analogs would follow a convergent approach, where the modified indazole core is coupled with a modified amino acid derivative using standard amide bond-forming reactions.

Methodologies for Isotopic Labeling and Advanced Tagging in Research Investigations

Isotopic labeling and advanced tagging strategies are indispensable for in-depth research investigations involving this compound. These techniques enable precise tracking and quantification of the molecule in complex biological systems and facilitate the identification of its binding partners and cellular targets.

Isotopic Labeling

The introduction of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into the structure of this compound offers a non-invasive method to trace its metabolic pathways and quantify its presence in biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Deuterium (²H) Labeling: Deuterium labeling is a common strategy to increase the metabolic stability of a compound by attenuating its rate of oxidative metabolism, a phenomenon known as the kinetic isotope effect. For this compound, deuterium can be strategically incorporated into the phenylalanine ring or other positions susceptible to metabolic modification. Synthetic routes to deuterated L-phenylalanine analogs are well-established and can be adapted for the synthesis of the labeled target compound nih.govdeepdyve.com.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: The incorporation of ¹³C and ¹⁵N is particularly valuable for NMR-based structural and interaction studies. Synthesizing this compound with ¹³C- or ¹⁵N-enriched precursors allows for the detailed investigation of its binding to target proteins and other biomolecules. For instance, ¹³C-labeled phenylalanine can be synthesized and subsequently coupled with a labeled or unlabeled indazole-1-carbonyl moiety to generate the desired isotopically labeled compound nih.govacs.org.

Advanced Tagging Strategies

Advanced tagging involves the covalent attachment of a reporter group, such as a fluorescent dye, a photoaffinity label, or a biotin (B1667282) tag, to the this compound molecule. These tags provide a means to visualize, isolate, and identify the molecule and its interacting partners.

Fluorescent Tagging: The attachment of a fluorescent probe to this compound allows for its visualization in cells and tissues using fluorescence microscopy. The indazole scaffold itself can serve as a basis for the development of fluorescent probes nih.gov. Alternatively, synthetic strategies can be employed to conjugate known fluorophores to the phenylalanine portion of the molecule, creating fluorescent analogs for biological imaging nih.govresearchgate.net. The selection of the fluorophore and the point of attachment are critical to minimize perturbation of the parent molecule's biological activity.

Photoaffinity Labeling: Photoaffinity labeling is a powerful technique to identify the direct binding partners of a molecule within a complex biological milieu nih.govmdpi.comnih.govenamine.net. This involves incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the structure of this compound mdpi.comenamine.netresearchgate.net. Upon photoactivation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks with nearby molecules, which can then be identified by mass spectrometry nih.govmdpi.com. Analogs of L-phenylalanine containing photoreactive groups are known and can be utilized in the synthesis of photoaffinity probes of the target compound nih.gov.

Biotinylation: Biotin tagging is a widely used method for the affinity-based purification of molecules and their interacting partners. A biotin moiety can be chemically conjugated to this compound, typically via a linker arm to minimize steric hindrance. The resulting biotinylated probe can be introduced into a biological system, and after binding to its targets, the entire complex can be captured and enriched using streptavidin-coated beads for subsequent analysis.

The following interactive table summarizes potential isotopic labels and advanced tags that could be incorporated into this compound for research purposes.

| Tag Type | Specific Example | Potential Application |

| Isotopic Label | Deuterium (²H) | Metabolic stability studies, quantitative mass spectrometry |

| Isotopic Label | Carbon-13 (¹³C) | NMR-based interaction studies, metabolic flux analysis |

| Isotopic Label | Nitrogen-15 (¹⁵N) | NMR-based structural and interaction studies |

| Fluorescent Tag | Fluorescein | Cellular imaging and localization studies |

| Fluorescent Tag | Rhodamine | In vivo imaging and fluorescence polarization assays |

| Photoaffinity Tag | Diazirine | Covalent capture of binding partners for target identification |

| Photoaffinity Tag | Benzophenone | Identification of protein-ligand interaction sites |

| Affinity Tag | Biotin | Pull-down assays and enrichment of interacting molecules |

Molecular and Cellular Mechanisms of Action of N 1h Indazole 1 Carbonyl L Phenylalanine

Elucidation of Specific Biological Targets and Binding Interactions

The unique structure of N-(1H-Indazole-1-carbonyl)-L-phenylalanine, which combines an indazole core with the amino acid L-phenylalanine, suggests the potential for specific interactions with various biological macromolecules. Research into analogous structures provides a framework for understanding these potential interactions.

Enzyme Modulation Studies (e.g., inhibition kinetics, activation profiles)

While specific enzyme inhibition or activation profiles for this compound are not extensively documented, the indazole moiety is a well-established pharmacophore in enzyme inhibitors. For example, various indazole derivatives have been shown to inhibit nitric oxide synthases (nNOS and iNOS) and protein kinases like PLK4. nih.govnih.gov One study on a series of 36 indazole derivatives demonstrated that most were more effective as inhibitors of inducible nitric oxide synthase (iNOS) than neuronal nitric oxide synthase (nNOS). nih.gov

The L-phenylalanine component also has known enzyme-modulating properties. L-phenylalanine itself is a known inhibitor of alkaline phosphatase. nih.gov Furthermore, derivatives such as N-(Hydroxyaminocarbonyl)phenylalanine have been rationally designed as competitive inhibitors of carboxypeptidase A, with a reported Ki value of 2.09 microM for the racemic mixture. nih.gov The combination of these two moieties in one molecule suggests that this compound could exhibit unique enzyme inhibitory activities, though direct experimental evidence is required.

Receptor Ligand Binding Profiling (in vitro assays)

The potential for this compound to act as a receptor ligand is an area of active investigation. The phenylalanine portion of the molecule is particularly relevant, as derivatives of this amino acid have been explored as receptor antagonists. For instance, N-terminal anthranoyl-phenylalanine derivatives have been identified as antagonists for the CCK1 receptor. nih.gov The indazole ring, being a bioisostere for indole, could also contribute to receptor binding, as many indole-containing compounds are known to interact with a wide range of receptors.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct biophysical analysis of the interaction between this compound and specific proteins is not yet available in the public domain. However, studies on related compounds provide insights into the types of interactions that might be expected. For example, molecular docking studies of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with the protein kinase PLK4 have shown that the indazole core can form crucial hydrogen bond interactions with hinge region amino acids like Glu-90 and Cys-92. nih.gov The L-phenylalanine moiety can engage in interactions with carbonyl groups in lipid membranes, which suggests its potential to interact with proteins in a membrane environment. nih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable in quantifying the binding affinity and thermodynamics of this specific compound with putative protein targets.

Investigation of Cellular Signaling Pathway Modulation (in vitro cell models)

Cell-Based Functional Assays and Reporter Gene Studies

While cell-based functional assays specifically for this compound are not widely reported, studies on structurally related compounds offer clues. For example, 1H-benzo[f]indazole-4,9-dione derivatives conjugated with L-phenylalanine have demonstrated significant antiproliferative activity in KATO-III and MCF-7 cancer cell lines, with IC50 values ranging from 25.5 to 432.5 μM. nih.gov In Saccharomyces cerevisiae, the presence of extracellular L-phenylalanine is known to activate the SPS sensor system, a signal transduction pathway that leads to the activation of transcription factors Stp1 and Stp2 and subsequent gene expression. nih.gov Reporter gene assays would be a powerful tool to determine if this compound can modulate this or other signaling pathways.

Analysis of Downstream Signaling Cascades (e.g., phosphorylation, gene expression in cell lines)

The potential for this compound to modulate downstream signaling is suggested by the activities of its constituent parts. As many indazole derivatives are kinase inhibitors, it is plausible that this compound could affect phosphorylation cascades. For instance, the indazole derivative 2f was found to promote apoptosis in the 4T1 breast cancer cell line, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov

The L-phenylalanine component can also influence signaling. In K562-D cells, excess phenylalanine has been shown to inhibit cell proliferation by affecting the mammalian target of rapamycin (B549165) complex (mTORC). nih.gov Future research employing techniques such as western blotting to detect protein phosphorylation and qPCR to measure changes in gene expression will be essential to map the specific downstream effects of this compound in various cell models.

Subcellular Localization and Compartmentalization Studies (in vitro cell models)

The subcellular journey of this compound within in vitro cell models is anticipated to be a multi-step process, beginning with its transport across the plasma membrane and culminating in its accumulation within specific intracellular compartments. This process is largely dictated by the physicochemical properties of the indazole and L-phenylalanine components.

Cellular Uptake: The presence of the L-phenylalanine moiety strongly suggests that the compound's entry into cells is mediated by amino acid transporters. L-phenylalanine is a large neutral amino acid (LNAA) that is primarily transported across the cell membrane by the L-type amino acid transporter 1 (LAT1), a system known for its Na+-independent mechanism. nih.govjci.org This transporter is frequently overexpressed in a variety of cancer cells to meet the high demand for amino acids required for rapid proliferation and protein synthesis. acs.org Therefore, it is highly probable that this compound hijacks this transport system to gain entry into the cell, a strategy that could lead to its selective accumulation in cancer cells relative to normal tissues. Other amino acid transport systems might also play a role, albeit likely a secondary one. researchgate.net

Intracellular Distribution: Following its transport into the cell, the distribution of this compound would be influenced by the properties of the indazole core. Indazole derivatives are known to interact with a range of intracellular proteins, including protein kinases, which are often located in both the cytoplasm and the nucleus. nih.govmdpi.com For instance, numerous indazole-based compounds have been developed as kinase inhibitors, targeting signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.net Additionally, some indazole derivatives have been shown to target microtubules, which are key components of the cytoskeleton located within the cytoplasm. nih.gov

Based on these known interactions, it is plausible that after entering the cell, this compound would distribute between the cytoplasm and the nucleus, with its specific compartmentalization being dependent on the location of its primary molecular target(s). Techniques such as immunofluorescence microscopy, using a fluorescently tagged version of the compound, or subcellular fractionation followed by quantification using methods like high-performance liquid chromatography (HPLC) or mass spectrometry, would be required to empirically determine its precise subcellular localization.

Interactive Data Table: Inferred Subcellular Localization and Transport

| Cellular Process | Key Component | Likely Mechanism | Primary Subcellular Location(s) |

| Cellular Entry | L-phenylalanine | Mediated by L-type amino acid transporters (LAT1) | Plasma Membrane |

| Intracellular Accumulation | Indazole Core | Binding to target proteins (e.g., kinases, tubulin) | Cytoplasm, Nucleus |

Target Validation Methodologies Utilizing this compound as a Research Probe

The validation of a drug's molecular target is a critical step in drug discovery and chemical biology. This compound, due to its specific chemical structure, can serve as a valuable research probe in a variety of target validation methodologies. These approaches can be broadly categorized as chemical and genetic methods. nih.gov

Chemical Approaches:

Chemical validation strategies use the small molecule itself to confirm its interaction with a putative target and to elucidate the functional consequences of this interaction.

Biochemical Assays: Once a potential target is hypothesized (e.g., a specific protein kinase), in vitro binding assays can be performed. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) could be employed to directly measure the binding affinity and kinetics between this compound and the purified target protein. nih.gov Enzyme inhibition assays would also be crucial to determine if the compound modulates the activity of the target.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. youtube.com By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of the target protein upon ligand binding can be detected as a shift in its thermal denaturation profile. This provides direct evidence of target interaction in a physiological context.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can identify the direct targets of a compound in a complex biological sample. acs.org A modified version of this compound, featuring a reactive group and a reporter tag, could be used to covalently label its binding partners. These labeled proteins can then be identified by mass spectrometry, providing an unbiased map of the compound's interactome.

Pulldown Assays: The compound can be immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound will be "pulled down" and can subsequently be identified by mass spectrometry.

Genetic Approaches:

Genetic methods are used to confirm that the modulation of the identified target is responsible for the observed cellular phenotype.

RNA Interference (RNAi) or CRISPR-Cas9: These gene-editing technologies can be used to knockdown or knockout the expression of the putative target protein. nih.gov If the cellular effects of treating cells with this compound are phenocopied by reducing the levels of the target protein, it provides strong evidence for on-target activity.

Overexpression Studies: Conversely, overexpressing the target protein might lead to resistance to the compound's effects, further validating the target.

Mutation Analysis: If the specific binding site of the compound on the target protein is known or predicted (e.g., through molecular docking), mutating key amino acid residues in the binding pocket should abolish or reduce the compound's activity. youtube.com

Interactive Data Table: Target Validation Methodologies

| Methodology | Approach | Description | Information Gained |

| Biochemical Assays | Chemical | Measures direct binding and functional modulation of a purified target protein. | Binding affinity, kinetics, and inhibitory concentration (IC50). |

| Cellular Thermal Shift Assay (CETSA) | Chemical | Detects target engagement in intact cells by measuring ligand-induced thermal stabilization of the target. | Confirmation of intracellular target binding. |

| Activity-Based Protein Profiling (ABPP) | Chemical | Uses a reactive probe to covalently label and identify direct binding partners in a complex proteome. | Unbiased identification of direct cellular targets. |

| RNAi/CRISPR-Cas9 | Genetic | Reduces or eliminates the expression of the putative target protein to observe resulting cellular phenotypes. | Validation that the target is responsible for the compound's effects. |

| Mutation Analysis | Genetic | Alters specific amino acids in the predicted binding site of the target protein. | Confirmation of the binding site and mechanism of action. |

Structure Activity Relationship Sar and Computational Design Principles for N 1h Indazole 1 Carbonyl L Phenylalanine Analogs

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Development

The development of QSAR and SAR models for N-(1H-Indazole-1-carbonyl)-L-phenylalanine analogs is crucial for understanding how structural modifications influence their biological activity. These models provide a framework for predicting the potency of novel compounds and for identifying the key molecular features that govern their interactions with biological targets.

Statistical Modeling of Structural Modifications versus Biological Activity

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the activity of a molecule is directly related to its structural and physicochemical properties. nih.gov For indazole derivatives, 3D-QSAR studies have been effectively employed to understand the variables that affect inhibitory potency. nih.gov

These models are built by aligning a set of structurally related molecules, such as various substituted indazole-phenylalanine analogs, and then using statistical methods like partial least square (PLS) to correlate variations in their molecular fields (e.g., steric and electrostatic) with observed biological activity. nih.gov The predictive power of a QSAR model is a critical measure of its reliability and its utility in designing new compounds. nih.gov For instance, in studies of inhibitors for targets like Hypoxia-inducible factor-1α (HIF-1α), 3D-QSAR models for indazole derivatives have been developed and validated using various statistical metrics. nih.gov These validated models provide a structural framework that can guide the design of new inhibitors with enhanced potency. nih.gov The alignment of molecules, which is a critical step in developing a robust 3D-QSAR model, can be guided by pharmacophore models, especially for structurally flexible and diverse compounds. nih.gov

Table 1: Representative Statistical Parameters in a Hypothetical 3D-QSAR Model for Indazole Analogs

| Parameter | Value | Description |

| q² | > 0.5 | Cross-validated correlation coefficient; indicates the predictive ability of the model. |

| r² | > 0.9 | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. |

| F-value | High | Indicates the statistical significance of the model. |

| Standard Error | Low | Represents the average deviation of predicted values from experimental values. |

This table represents typical values for a robust QSAR model based on general findings in the field.

Identification of Key Pharmacophoric Elements and Hotspots

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For analogs of this compound, key pharmacophoric elements can be identified that are crucial for their interaction with a target protein.

Studies on related indazole derivatives have successfully generated common pharmacophore hypotheses. For example, a five-point pharmacophore model has been identified for indazole derivatives acting as HIF-1α inhibitors. nih.gov Similarly, pharmacophore models for phenylalanine derivatives have been used to determine the bioactive conformations of ligands that share a common binding mode. nih.gov

The key pharmacophoric elements for this class of compounds typically involve:

The Indazole Ring System : The aromatic nature of the indazole ring often participates in hydrophobic and π-stacking interactions within the target's binding pocket. The nitrogen atoms can act as hydrogen bond acceptors or donors. nih.govresearchgate.net

The Carbonyl Group : This group is a potent hydrogen bond acceptor, frequently forming crucial interactions with amino acid residues in the active site.

The Phenylalanine Moiety : The phenyl ring provides a hydrophobic region for van der Waals and π-alkyl interactions, while the amino acid backbone offers points for hydrogen bonding. nih.gov The stereochemistry (L-phenylalanine) is often critical for correct orientation in the binding site.

These pharmacophoric hotspots, once identified, serve as a blueprint for designing new analogs or for virtual screening of compound libraries to find novel active molecules. nih.govnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to visualize and analyze how a ligand, such as an this compound analog, interacts with its biological target at an atomic level.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to understand the binding mechanisms of indazole derivatives. nih.govresearchgate.netnih.gov Docking studies on related indazole-containing compounds have revealed specific and crucial interactions with key amino acid residues in the target's active site. nih.govresearchgate.net

For example, the pyrrolic NH of the indazole ring can act as a hydrogen bond donor, while the pyridinic nitrogen can act as a hydrogen bond acceptor. nih.gov In studies on VEGFR2 kinase, the indazole core of ligands has been shown to form hydrogen bonds with residues like Thr916. nih.gov Similarly, docking studies of other indazole derivatives have shown strong hydrogen bonds with residues such as Cys104 and Glu108. researchgate.net The L-phenylalanine portion contributes by positioning its phenyl group in a hydrophobic pocket and its backbone for further interactions. nih.gov

The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values generally indicate a more stable and favorable interaction. nih.gov

Table 2: Example of Predicted Binding Interactions for an Indazole-Phenylalanine Analog

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

| Indazole NH | Glutamic Acid (Glu) | Hydrogen Bond (Donor) |

| Indazole Pyridinic N | Threonine (Thr) | Hydrogen Bond (Acceptor) |

| Carbonyl Oxygen | Cysteine (Cys) | Hydrogen Bond (Acceptor) |

| Phenylalanine Ring | Leucine (Leu), Valine (Val) | Hydrophobic, π-Alkyl |

This table is a hypothetical representation based on common interactions found for indazole and phenylalanine derivatives. nih.govresearchgate.netnih.gov

Analysis of Conformational Dynamics and Ligand Flexibility

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the movement and flexibility of the ligand and protein over time. MD simulations are used to assess the stability of the predicted binding pose obtained from docking. nih.govresearchgate.net

For indazole derivatives, MD simulations have demonstrated that potent compounds can form stable and robust complexes within the binding site of a target protein, with minimal structural deviation over the simulation period. nih.govresearchgate.netresearchgate.net Analysis of the simulation trajectory can reveal how the ligand and protein adapt to each other, the persistence of key hydrogen bonds, and the conformational flexibility of the ligand within the active site. researchgate.net Studies on phenylalanine have also used MD simulations to understand its conformational preferences and the orientation of its backbone and side chain in a binding site. nih.gov This analysis is crucial for confirming that the docked conformation is energetically stable in a dynamic, solvated environment, thus validating the predicted binding mode. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions. nih.gov For indazole derivatives, these methods have been used to study their electronic structure and relate it to biological activity. nih.gov

These calculations can determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information helps to explain why certain parts of the this compound molecule are more likely to engage in specific types of interactions (e.g., electrostatic or hydrogen bonding). For instance, a quantum chemical study on indazoles found a statistically significant relationship between calculated electronic characteristics and their radioprotective activity. nih.gov Energy decomposition analysis, a quantum-based method, can also be used to precisely quantify the nature of ligand-target interactions, discerning the contributions from electrostatic, exchange-repulsion, and induction/dispersion forces. nih.gov This level of analysis provides a rigorous, physics-based rationale for the observed binding affinities and SAR trends.

Electrostatic Potential Mapping and Frontier Molecular Orbital Theory

Electrostatic potential mapping and frontier molecular orbital (FMO) theory are fundamental computational approaches used to understand and predict the chemical reactivity and interaction profile of a molecule.

Electrostatic Potential Mapping (EPM) An electrostatic potential map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the EPM would likely reveal several key features. The carbonyl oxygen of the amide linker and the nitrogen atoms of the indazole ring are expected to be regions of high electron density (negative electrostatic potential), making them potential hydrogen bond acceptors. nih.gov Conversely, the amide proton (N-H) and the acidic proton of the carboxylic acid group would exhibit positive electrostatic potential, indicating their role as potential hydrogen bond donors. The aromatic rings of the indazole and phenylalanine moieties would present a more neutral or slightly negative potential. researchgate.net This information is critical for designing analogs that can form favorable electrostatic interactions with a target protein.

Frontier Molecular Orbital (FMO) Theory FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is most likely to donate or accept electrons. For this compound, the HOMO is likely to be distributed across the electron-rich indazole and phenylalanine rings, suggesting these areas are susceptible to electrophilic attack. The LUMO, on the other hand, would likely be centered on the electron-withdrawing carbonyl group and the indazole ring system. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. youtube.com A smaller HOMO-LUMO gap suggests higher reactivity. In the design of analogs, modifications that alter the energies of these frontier orbitals can be used to fine-tune the compound's reactivity and potential for covalent or charge-transfer interactions with a biological target. researchgate.net

Below is a hypothetical data table illustrating how modifications to the core structure could influence the HOMO-LUMO energy gap of this compound analogs.

| Analog | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Parent Compound | None | -6.5 | -1.2 | 5.3 |

| Analog 1 | Addition of an electron-donating group (e.g., -OCH₃) to the phenylalanine ring | -6.3 | -1.1 | 5.2 |

| Analog 2 | Addition of an electron-withdrawing group (e.g., -NO₂) to the indazole ring | -6.8 | -1.5 | 5.3 |

| Analog 3 | Replacement of the phenyl group with a pyridine (B92270) ring | -6.6 | -1.4 | 5.2 |

Intermolecular Interaction Energy Calculations

For this compound, the key intermolecular interactions would likely include:

Hydrogen Bonds: The amide linker can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The carboxylic acid group of the phenylalanine moiety is also a potent hydrogen bond donor and acceptor. The indazole ring's nitrogen atoms can act as hydrogen bond acceptors. dundee.ac.uk

π-π Stacking: The aromatic indazole and phenylalanine rings can engage in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The benzyl (B1604629) group of phenylalanine and the benzene (B151609) ring of indazole can form favorable hydrophobic interactions with nonpolar residues.

A breakdown of the calculated interaction energies for a hypothetical binding scenario is presented in the table below.

| Interaction Type | Contributing Moiety | Hypothetical Energy Contribution (kcal/mol) |

| Hydrogen Bond | Amide N-H with protein backbone C=O | -3.5 |

| Hydrogen Bond | Carbonyl C=O with protein N-H | -4.0 |

| Hydrogen Bond | Carboxylic acid OH with protein residue | -5.0 |

| π-π Stacking | Indazole ring with Tyrosine residue | -2.5 |

| Hydrophobic Interaction | Phenylalanine side chain with Leucine pocket | -3.0 |

| Total Interaction Energy | -18.0 |

In Silico Assessment for Research Design and Optimization

In silico tools play a pivotal role in modern drug discovery by predicting the pharmacokinetic and toxicological properties of compounds before their synthesis, thereby saving time and resources.

Computational Prediction of In Vitro Metabolic Stability

The metabolic stability of a compound is a critical determinant of its bioavailability and duration of action. The cytochrome P450 (CYP450) enzyme system is a major contributor to the metabolism of many drugs. nih.gov In silico tools can predict the sites on a molecule that are most susceptible to CYP450-mediated metabolism, often referred to as "sites of metabolism" (SOMs). nih.govnih.gov These predictions are typically based on factors such as the reactivity of different atoms and their accessibility to the enzyme's active site. nih.gov

For this compound, likely sites of metabolism include:

Aromatic Hydroxylation: The phenylalanine and indazole rings are susceptible to hydroxylation.

N-dealkylation or Oxidation: While this compound lacks typical N-alkyl groups, the indazole nitrogen could be a site for oxidation.

Amide Hydrolysis: The amide bond could be susceptible to hydrolysis by amidases.

A predictive analysis of metabolic stability for analogs can guide the design of more robust compounds. For instance, if the phenylalanine ring is predicted to be a major site of metabolism, introducing fluorine atoms to this ring could block this metabolic pathway and enhance the compound's half-life. nih.gov

| Potential Site of Metabolism | Metabolic Reaction | Predicted Likelihood | Mitigation Strategy |

| Phenylalanine ring (para position) | Aromatic Hydroxylation | High | Substitution with fluorine |

| Indazole ring (position 5) | Aromatic Hydroxylation | Medium | Substitution with a metabolically stable group |

| Amide bond | Hydrolysis | Low | Steric hindrance near the amide |

Predictive Modeling of Binding to Common Off-Targets (e.g., hERG, CYP450 in silico)

Off-target interactions can lead to undesirable side effects. Two of the most important off-targets to consider during drug development are the hERG potassium channel and the CYP450 enzymes.

hERG Blockade Prediction Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to cardiotoxicity. nih.gov In silico models are used to predict a compound's potential to bind to and block the hERG channel. frontiersin.orgnih.gov These models often look for specific pharmacophoric features, such as a basic nitrogen atom and lipophilic aromatic groups. While this compound does not have a strongly basic nitrogen, its aromatic and lipophilic character necessitates an evaluation of its hERG binding potential. Modifications aimed at reducing lipophilicity or altering the electrostatic profile can mitigate hERG liability. nih.gov

CYP450 Inhibition Prediction Inhibition of CYP450 enzymes can lead to drug-drug interactions. nih.gov Computational models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov For this compound, the indazole and phenylalanine moieties could potentially interact with the active sites of CYP enzymes. SAR studies would focus on modifying these groups to reduce such interactions. escholarship.org

The following table provides a hypothetical in silico off-target liability assessment for a series of analogs.

| Analog | Modification | Predicted hERG pIC₅₀ | Predicted CYP3A4 Inhibition | Predicted CYP2D6 Inhibition |

| Parent Compound | None | 4.5 | Moderate | Low |

| Analog 4 | Increased lipophilicity | 5.2 | High | Moderate |

| Analog 5 | Introduction of a polar group | 3.8 | Low | Low |

| Analog 6 | Isosteric replacement of indazole with benzimidazole | 4.3 | Moderate | Low |

An article on the in vitro metabolic stability and biotransformation of this compound cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific experimental data for this particular compound.

The research that is available focuses on structurally related but distinct molecules, such as indazole-3-carboxamide derivatives, which are common in synthetic cannabinoid research. diva-portal.orgmdpi.commdpi.comnih.govnih.govresearchgate.net While these studies provide insights into the metabolic pathways of compounds containing an indazole ring—often involving hydroxylation, hydrolysis, and subsequent conjugation reactions—this information is not directly applicable to this compound due to the different substitution pattern on the indazole ring (position 1 versus position 3) and the specific L-phenylalanine moiety.

General methodologies for conducting in vitro metabolism studies using liver microsomes and recombinant enzyme systems are well-documented. nih.govnih.gov These studies are crucial for determining the metabolic stability of new chemical entities and identifying the enzymes responsible for their biotransformation, which helps in predicting potential drug-drug interactions. However, without specific studies on this compound, any discussion of its metabolic fate would be purely speculative.

Similarly, while the metabolism of L-phenylalanine itself is well-characterized, particularly in the context of genetic disorders like phenylketonuria, this information does not extend to the metabolism of the entire this compound molecule. frontiersin.orgnih.gov

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. Generating content would necessitate extrapolation from related compounds, which would violate the core instruction to exclusively discuss the specified molecule.

Advanced Analytical and Spectroscopic Methodologies for Research on N 1h Indazole 1 Carbonyl L Phenylalanine

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Profiling in Research Batches

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition and for profiling the purity of research batches. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). This allows for the calculation of a precise elemental formula.

For N-(1H-Indazole-1-carbonyl)-L-phenylalanine (C₁₇H₁₅N₃O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value. A close match provides strong evidence for the compound's identity.

In addition to structural confirmation, HRMS is used for purity profiling. By analyzing a research batch, trace impurities with different elemental compositions can be detected and identified, even if they are isobaric (having the same nominal mass) with the target compound. Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would be expected from the cleavage of the amide bond, the loss of the carboxylic acid group, and the fragmentation of the indazole ring. nist.govmassbank.eu

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₅N₃O₃ |

| Exact Mass [M] | 293.11134 |

| Ionization Mode | Positive Electrospray (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 294.11862 |

| Major Predicted Fragments | m/z 118 (Indazole moiety), m/z 120 (Phenylalanine fragment), m/z 146 (Indazole-carbonyl fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. beilstein-journals.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a chiral molecule like this compound, NMR is crucial for confirming the connectivity of the indazole and phenylalanine moieties and for verifying the stereochemical integrity of the L-phenylalanine center.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is critical for connecting the indazole ring, the carbonyl group, and the phenylalanine fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which can help to confirm the stereochemistry and conformation of the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Moiety | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indazole | H-3 | ~8.2 | ~135 |

| H-4 | ~7.8 | ~122 | |

| H-5 | ~7.3 | ~128 | |

| H-6 | ~7.5 | ~125 | |

| H-7 | ~8.5 | ~111 | |

| Carbonyl | C=O | - | ~165 |

| L-Phenylalanine | α-H | ~5.0 | ~55 |

| β-H | ~3.2 | ~38 | |

| Phenyl H (ortho) | ~7.2 | ~129 | |

| Phenyl H (meta) | ~7.3 | ~129 | |

| Phenyl H (para) | ~7.2 | ~127 | |

| Carboxyl C=O | - | ~173 |

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts (e.g., HPLC, SFC)

For this compound, a reversed-phase HPLC method would typically be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to ensure good peak shape. A UV detector is commonly used for detection, leveraging the chromophores in the indazole and phenyl rings. researchgate.net

Given the chiral nature of the molecule, chiral chromatography is essential to determine its enantiomeric purity. This can be performed using a chiral stationary phase (CSP) designed to differentiate between the L- and D-enantiomers. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. hmdb.caed.ac.uk

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | Dependent on gradient, but typically 5-10 minutes |

X-ray Crystallography for Solid-State Structure Determination and Ligand-Bound Complexes

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the crystal lattice. For a molecule designed to interact with a biological target, understanding its preferred solid-state conformation can offer insights into its bioactive shape.

Furthermore, if the compound is intended to bind to a protein or other macromolecule, co-crystallography can be used to determine the structure of the ligand-bound complex. This provides a detailed atomic-level view of the binding site, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and its target. Such structural information is crucial for structure-based drug design and for understanding the compound's mechanism of action. researchgate.net

Table 4: Potential Information Gained from X-ray Crystallography

| Structural Information | Significance |

| Molecular Conformation | Reveals the preferred 3D shape of the molecule in the solid state. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any geometric strain. |

| Stereochemistry | Provides absolute confirmation of the L-configuration at the chiral center. |

| Intermolecular Interactions | Elucidates hydrogen bonding networks and other packing forces. |

| Ligand-Protein Interactions | In a co-crystal structure, shows the precise binding mode to a biological target. |

Emerging Research Applications and Future Directions for N 1h Indazole 1 Carbonyl L Phenylalanine

Utility as a Chemical Probe for Fundamental Biological Discoveries

The unique structural amalgamation of an indazole moiety and an L-phenylalanine residue in N-(1H-Indazole-1-carbonyl)-L-phenylalanine positions it as a promising chemical probe for interrogating complex biological systems. The indazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors, while the L-phenylalanine component can facilitate interactions with amino acid transporters and metabolic pathways. nih.govnih.gov This dual nature allows the compound to potentially engage with a variety of cellular targets, making it a valuable tool for fundamental biological discoveries.

Research on analogous indazole-containing molecules has demonstrated their ability to modulate the activity of key cellular enzymes. For instance, various indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.govnih.gov By extension, this compound could be employed to probe the function of specific kinases or other enzymes that recognize the indazole or phenylalanine substructures. Its use could help to elucidate the roles of these proteins in both normal physiological processes and in disease states.

Furthermore, the L-phenylalanine portion of the molecule could enable its transport into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov This property could be exploited to selectively deliver the indazole "warhead" to specific cell populations, allowing for targeted investigation of intracellular processes. The potential for enantioselective recognition, as demonstrated with other chiral probes, could also allow for the dissection of stereospecific biological interactions. nih.gov

Strategies for Further Molecular Optimization for Research Tool Development

To enhance the utility of this compound as a research tool, several strategies for molecular optimization can be envisioned. These strategies aim to improve properties such as potency, selectivity, and target engagement.

One key approach is structure-activity relationship (SAR) studies . By systematically modifying different parts of the molecule, researchers can identify which structural features are critical for its biological activity. For example, substitutions on the indazole ring or the phenyl group of the phenylalanine could be explored to enhance binding affinity and selectivity for a particular target. The synthesis of a library of analogs with variations at these positions would be a crucial first step. nih.govjocpr.com

Conformational constraint is another powerful strategy. The flexibility of the bond between the indazole and phenylalanine moieties could be reduced by introducing cyclic structures or rigid linkers. This can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target and improving its selectivity.

Finally, the incorporation of bioisosteric replacements can be used to fine-tune the physicochemical properties of the compound. For instance, replacing certain atoms or functional groups with others that have similar steric and electronic properties can improve metabolic stability, cell permeability, or other pharmacokinetic parameters without sacrificing biological activity.

| Optimization Strategy | Objective | Example Modification |

| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Substitution on the indazole or phenyl ring |

| Conformational Constraint | Increase affinity and selectivity | Introduction of cyclic linkers |

| Bioisosteric Replacement | Improve physicochemical properties | Replacement of a phenyl group with a pyridine (B92270) ring |

Integration with Advanced High-Throughput Screening Platforms in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries to identify molecules with a desired biological activity. nih.govnih.gov this compound and its derivatives are well-suited for integration into academic HTS campaigns aimed at discovering novel biological probes and drug leads.

The modular nature of its synthesis allows for the creation of diverse chemical libraries based on the this compound scaffold. These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. nih.gov For example, a library of these compounds could be screened for inhibitors of a specific kinase or for modulators of a particular signaling pathway.

Fluorescence polarization (FP) assays and other cell-based reporter assays are commonly used in HTS. nih.gov The intrinsic properties of the indazole or phenylalanine moieties, or the introduction of a fluorophore through derivatization, could be leveraged to develop compatible assay formats. The identification of "hits" from such screens would provide valuable starting points for further optimization and for probing the biological function of the identified targets.

Potential for Derivatization in Proteomics and Imaging Studies (as a research tool)

The structure of this compound lends itself to derivatization for advanced applications in proteomics and cellular imaging.

For proteomics , the molecule could be modified to incorporate a photoreactive group, such as a diazirine or benzophenone, and a "handle" for enrichment, such as a biotin (B1667282) tag or a clickable alkyne group. mdpi.com These "photo-affinity probes" can be used to covalently label their protein targets upon UV irradiation. The labeled proteins can then be isolated and identified using mass spectrometry, providing a powerful method for target deconvolution and for mapping the interactome of the compound.

In the realm of imaging , the L-phenylalanine component can be leveraged for the development of targeted imaging agents. For example, the incorporation of a fluorescent dye could allow for the visualization of the compound's distribution within cells and tissues. nih.govnih.gov Furthermore, the introduction of a positron-emitting radionuclide, such as fluorine-18, could enable the use of Positron Emission Tomography (PET) to study the in vivo pharmacokinetics and target engagement of the compound in living organisms. nih.gov The development of such imaging probes would provide invaluable insights into the compound's mechanism of action and its potential as a diagnostic or therapeutic agent.

| Application | Derivatization Strategy | Purpose |

| Proteomics | Incorporation of a photoreactive group and an enrichment handle | Covalent labeling and identification of protein targets |

| Cellular Imaging | Attachment of a fluorescent dye | Visualization of subcellular localization and distribution |

| In Vivo Imaging | Radiolabeling with a positron-emitting isotope | Non-invasive monitoring of pharmacokinetics and target engagement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.